molecular formula C28H29N3O3 B10916189 {4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10916189
M. Wt: 455.5 g/mol
InChI Key: FGACAPUBIWEJLO-UHFFFAOYSA-N
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Description

The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features an isoxazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . The reaction conditions usually involve the use of hydroxylamine and α,β-unsaturated carbonyl compounds.

For the industrial production of this compound, a catalyst-free and microwave-assisted one-pot method has been reported, which involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This method is advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of oxazoles.

    Reduction: The nitro groups on the isoxazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-4-METHYLPIPERIDINE OXALATE
  • 5-BROMO-1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2(1H)-PYRIDINONE
  • N-(4-[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL)PHENYL)-3,5-DINITROBENZAMIDE

Uniqueness

The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the isoxazole and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C28H29N3O3/c1-20-27(21(2)34-29-20)19-33-25-12-10-23(11-13-25)28(32)31-16-14-30(15-17-31)18-24-8-5-7-22-6-3-4-9-26(22)24/h3-13H,14-19H2,1-2H3

InChI Key

FGACAPUBIWEJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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